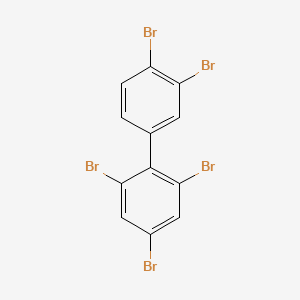
Cycloprop-1-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloprop-1-en-1-ol is an organic compound with the molecular formula C3H4O. It is a member of the cyclopropene family, characterized by a three-membered ring structure with a double bond and a hydroxyl group attached to one of the carbon atoms. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloprop-1-en-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropene with a hydroxylating agent under controlled conditions. Another method includes the use of enoldiazoketones, which undergo catalytic rearrangement to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized catalysts and reagents to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloprop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropenone derivatives.
Reduction: Reduction reactions can convert this compound to cyclopropanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include cyclopropenone, cyclopropanol, and various substituted cyclopropenes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cycloprop-1-en-1-ol has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of cycloprop-1-en-1-ol involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained three-membered ring structure, which makes it highly electrophilic. This allows it to participate in nucleophilic addition reactions, leading to the formation of various adducts and rearrangement products .
Vergleich Mit ähnlichen Verbindungen
Cycloprop-1-en-1-ol can be compared with other similar compounds, such as:
Cyclopropanol: Similar in structure but lacks the double bond, making it less reactive.
Cyclopropenone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Prop-1-en-2-ol: An isomer with a different arrangement of atoms, resulting in distinct chemical properties.
This compound’s unique combination of a strained ring and a hydroxyl group makes it particularly versatile and valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
81788-95-6 |
|---|---|
Molekularformel |
C3H4O |
Molekulargewicht |
56.06 g/mol |
IUPAC-Name |
cyclopropen-1-ol |
InChI |
InChI=1S/C3H4O/c4-3-1-2-3/h1,4H,2H2 |
InChI-Schlüssel |
POIHZHZUTZWYJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)



![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)





